molecular formula C10H10Cl2N2O B4540206 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Cat. No.: B4540206
M. Wt: 245.10 g/mol
InChI Key: JSLAFYWICAEELE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with chlorine atoms at positions 2 and 6, a methyl group at position 4, and a carboxamide group at position 3 The carboxamide group is further substituted with a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide typically begins with 2,6-dichloro-4-methylpyridine.

    Step 1: The 2,6-dichloro-4-methylpyridine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,6-dichloro-4-methyl-3-chloromethylpyridine.

    Step 2: The intermediate 2,6-dichloro-4-methyl-3-chloromethylpyridine is then reacted with allylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chlorine atoms at positions 2 and 6 can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group.

    Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation of the prop-2-en-1-yl group can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction of the prop-2-en-1-yl group can yield saturated alkyl derivatives.

Scientific Research Applications

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine atoms and the carboxamide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylpyridine: Lacks the carboxamide and prop-2-en-1-yl groups.

    2,6-dichloro-4-methyl-N-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

    2,6-dichloro-4-methyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

Uniqueness

2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer specific chemical and biological properties

Properties

IUPAC Name

2,6-dichloro-4-methyl-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O/c1-3-4-13-10(15)8-6(2)5-7(11)14-9(8)12/h3,5H,1,4H2,2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLAFYWICAEELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NCC=C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.